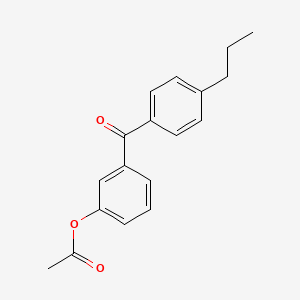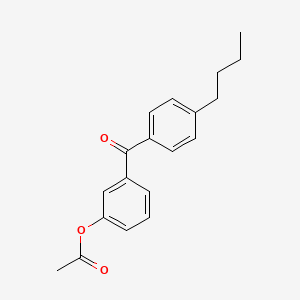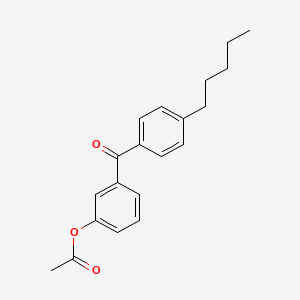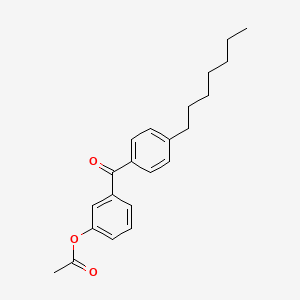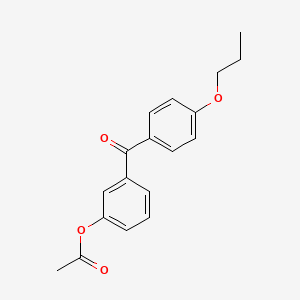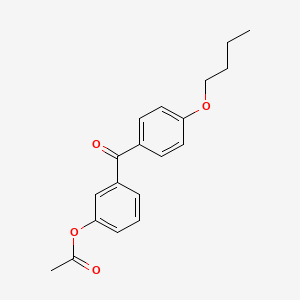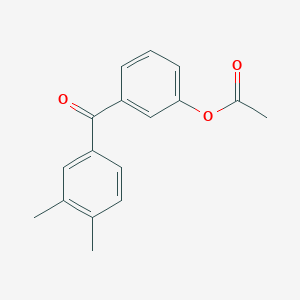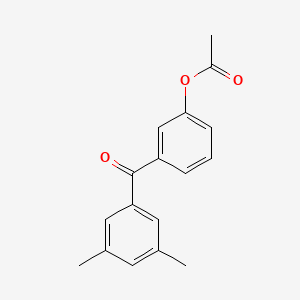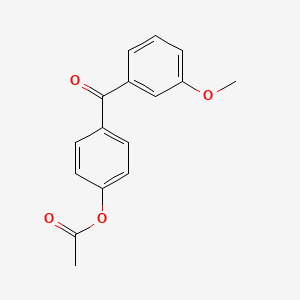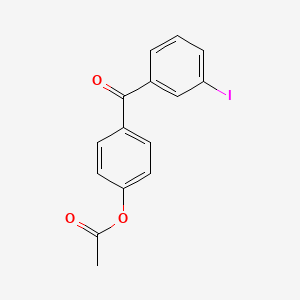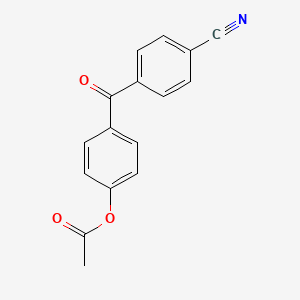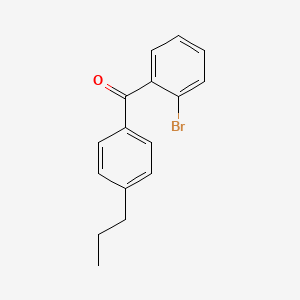
2-Bromo-4'-n-propylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-n-propylbenzophenone: is an organic compound with the molecular formula C16H15BrO It is a derivative of benzophenone, where the phenyl group is substituted with a bromine atom at the 2-position and a propyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-propylbenzophenone typically involves a multi-step process starting from benzene derivatives. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propiophenone. This intermediate can then undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 2-position .
Industrial Production Methods: Industrial production of 2-Bromo-4’-n-propylbenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts that can be easily separated and recycled to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-4’-n-propylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) with a radical initiator.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: 2-Bromo-4’-n-propylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of benzophenone are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-Bromo-4’-n-propylbenzophenone may be investigated for similar applications .
Industry: This compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. It is also used in the synthesis of photoinitiators for UV-curable resins .
Mechanism of Action
The mechanism of action of 2-Bromo-4’-n-propylbenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism would be related to its interaction with molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Propiophenone: A simpler ketone with a phenyl group and a propyl group.
4-Bromoacetophenone: Similar structure but with a bromine atom at the 4-position and an acetyl group instead of a propyl group.
Benzophenone: The parent compound without any substituents.
Uniqueness: 2-Bromo-4’-n-propylbenzophenone is unique due to the specific positioning of the bromine and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing more complex molecules with specific functional groups .
Properties
IUPAC Name |
(2-bromophenyl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJWLLALPZMUJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641772 |
Source


|
| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-16-3 |
Source


|
| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
